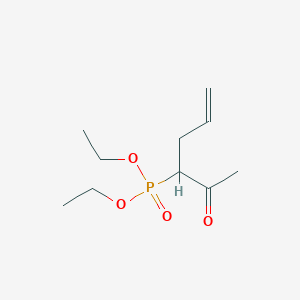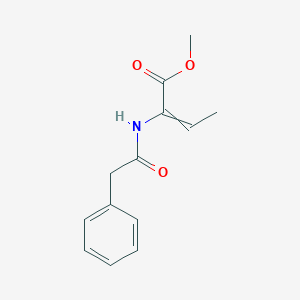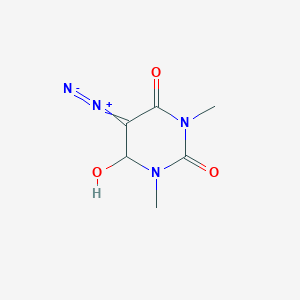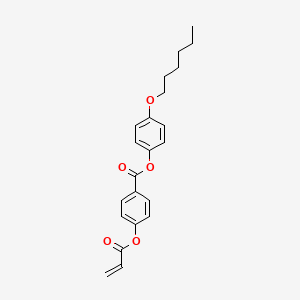
4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate is an organic compound with the molecular formula C28H36O6. It is a liquid crystalline monomer that exhibits unique properties due to its liquid crystalline nature. This compound is used in various scientific research applications, particularly in the fields of materials science and polymer chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate typically involves the esterification of 4-(Hexyloxy)benzoic acid with 4-(Acryloyloxy)phenol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form cross-linked polymer networks.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester bonds.
Major Products Formed
Polymerization: Cross-linked polymer networks with liquid crystalline properties.
Hydrolysis: 4-(Hexyloxy)benzoic acid and 4-(Acryloyloxy)phenol.
Wissenschaftliche Forschungsanwendungen
4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate has several scientific research applications:
Materials Science: Used in the synthesis of liquid crystalline polymers and elastomers.
Polymer Chemistry: Employed as a monomer in the preparation of functional polymer networks.
Biomedical Engineering: Investigated for its potential use in drug delivery systems and tissue engineering.
Optoelectronics: Utilized in the development of advanced optical materials and devices.
Wirkmechanismus
The mechanism of action of 4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate involves its ability to form ordered structures due to its liquid crystalline nature. The compound can self-assemble into well-defined mesophases, which can be manipulated using external stimuli such as temperature, light, or electric fields . This self-assembly behavior is crucial for its applications in materials science and optoelectronics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-(Hexyloxy)phenyl 4-(acryloyloxy)benzoate is unique due to its specific combination of hexyl and acryloyloxy groups, which impart distinct liquid crystalline properties. This makes it particularly suitable for applications requiring precise control over molecular alignment and self-assembly .
Eigenschaften
CAS-Nummer |
58738-86-6 |
|---|---|
Molekularformel |
C22H24O5 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(4-hexoxyphenyl) 4-prop-2-enoyloxybenzoate |
InChI |
InChI=1S/C22H24O5/c1-3-5-6-7-16-25-18-12-14-20(15-13-18)27-22(24)17-8-10-19(11-9-17)26-21(23)4-2/h4,8-15H,2-3,5-7,16H2,1H3 |
InChI-Schlüssel |
HCLUTGMEKKLXJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


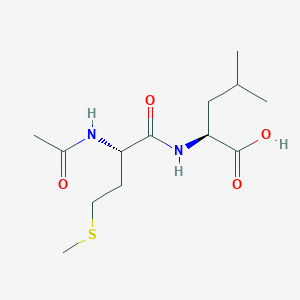
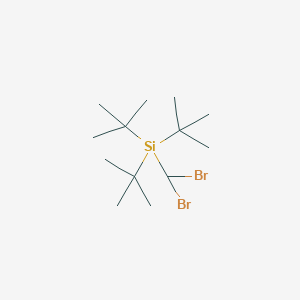
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
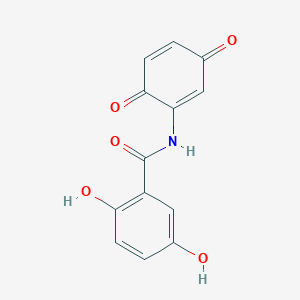
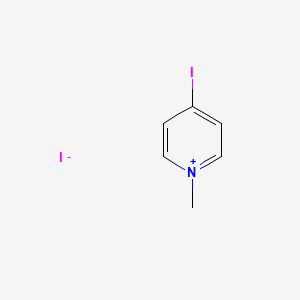

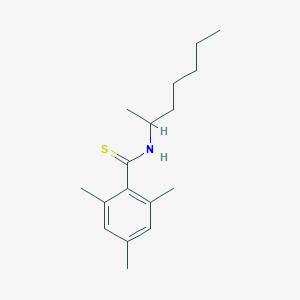
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
